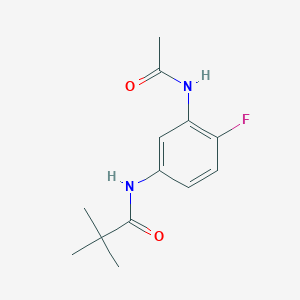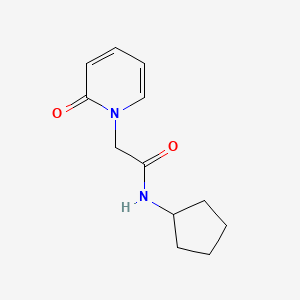
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal domain (BET) proteins. BET proteins play a crucial role in regulating gene transcription, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer and other diseases.
Wirkmechanismus
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide targets the bromodomain and extra-terminal domain (BET) proteins, which are a family of transcriptional regulators that play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. Dysregulation of BET proteins has been linked to various diseases, including cancer and inflammation.
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thereby inhibiting their transcriptional activity. This leads to the suppression of oncogenic gene expression and the induction of tumor cell apoptosis in cancer models. In inflammation and autoimmune diseases, N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide reduces the expression of pro-inflammatory genes and cytokines, leading to a reduction in inflammation and improved disease outcomes.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have potent anti-tumor activity in preclinical models of cancer, including hematological malignancies and solid tumors. In addition to its anti-tumor effects, N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide also reduces inflammation and improves disease outcomes in preclinical models of autoimmune diseases and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide has several advantages as a research tool, including its potent and selective inhibition of BET proteins, its ability to induce tumor cell apoptosis, and its anti-inflammatory effects. However, N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide also has some limitations, including its relatively low solubility and the need for high doses to achieve therapeutic effects in vivo.
Zukünftige Richtungen
Several directions for future research on N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide include:
1. Further preclinical and clinical studies to evaluate the efficacy and safety of N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide in various types of cancer and other diseases.
2. Development of new formulations and delivery methods to improve the solubility and bioavailability of N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide.
3. Identification of biomarkers that can predict response to N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide treatment in cancer and other diseases.
4. Investigation of the combination of N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, to enhance its anti-tumor effects.
5. Exploration of the role of BET proteins in other diseases, such as neurodegenerative disorders and metabolic diseases, and the potential of N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide as a therapeutic agent in these conditions.
In conclusion, N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide is a promising small molecule inhibitor that targets BET proteins and has shown potent anti-tumor and anti-inflammatory effects in preclinical studies. Further research is needed to evaluate its efficacy and safety in clinical trials and to explore its potential as a therapeutic agent in various diseases.
Synthesemethoden
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide can be synthesized using a multi-step process that involves the conversion of 2-aminopyridine to the corresponding carboxylic acid, followed by the coupling with cyclopentanone and subsequent reduction to form the final product. The synthesis of N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide has been described in detail in several publications, and the compound has been produced on a large scale for use in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in preclinical models of cancer, inflammation, and other diseases. In cancer, N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide has shown potent anti-tumor activity in various types of cancer, including hematological malignancies and solid tumors. The mechanism of action of N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide involves the inhibition of BET proteins, which leads to the suppression of oncogenic gene transcription and the induction of tumor cell apoptosis.
In addition to cancer, N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide has also been studied in models of inflammation and autoimmune diseases. BET proteins play a critical role in the regulation of inflammatory gene expression, and their inhibition by N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide has been shown to reduce inflammation and improve disease outcomes in preclinical models of rheumatoid arthritis, lupus, and other autoimmune diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11(13-10-5-1-2-6-10)9-14-8-4-3-7-12(14)16/h3-4,7-8,10H,1-2,5-6,9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJGGPWZURTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-oxopyridin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



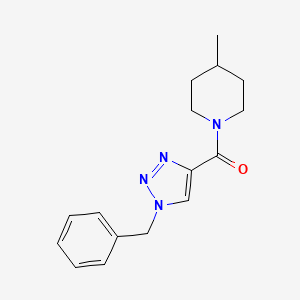
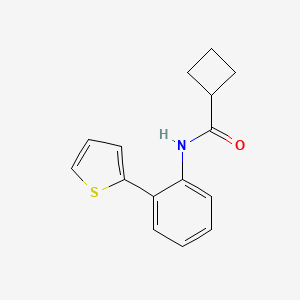

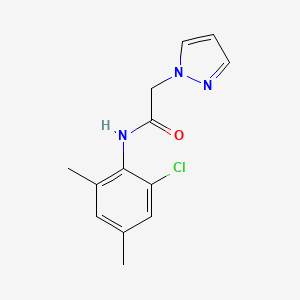
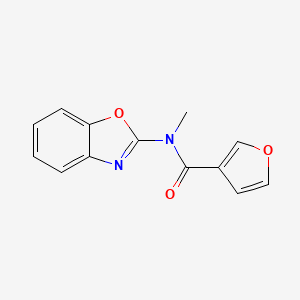

![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
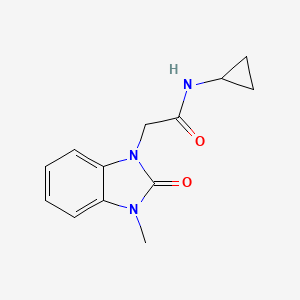

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)
